Ald-benzoylamide-PEG4-CH2 acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ald-benzoylamide-PEG4-CH2 acid is a chemical compound that has gained significant interest in the field of pharmaceutical research and development. This compound belongs to a class of molecules called amides and is characterized by the presence of a benzoyl group, a polyethylene glycol (PEG) moiety, and a carboxylic acid functional group linked through a methylene (CH2) spacer . One of the primary applications of this compound is as a linker in drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ald-benzoylamide-PEG4-CH2 acid typically involves the reaction of benzoyl chloride with polyethylene glycol (PEG) and subsequent amidation with an amine . The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The final product is then purified using techniques such as column chromatography to achieve high purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process may include steps such as solvent extraction, crystallization, and drying to obtain the final product in a form suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Ald-benzoylamide-PEG4-CH2 acid undergoes various chemical reactions, including:
Oxidation: The benzoyl group can be oxidized to form benzoic acid derivatives.
Reduction: The amide bond can be reduced to form amines.
Substitution: The carboxylic acid group can participate in esterification and amidation reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and esterification reagents such as alcohols and acid catalysts .
Major Products
The major products formed from these reactions include benzoic acid derivatives, amines, and esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ald-benzoylamide-PEG4-CH2 acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Ald-benzoylamide-PEG4-CH2 acid involves its role as a linker molecule. It connects two different molecules or fragments to create a single molecule with improved pharmacological properties . The benzoyl group readily reacts with primary amines, aminooxy, and hydrazide to form a reversible oxime or hydrazone linkage . This reversible linkage allows for controlled attachment and release of therapeutic agents, enhancing the efficacy and specificity of targeted therapies .
Comparison with Similar Compounds
Similar Compounds
- Ald-benzoylamide-PEG2-CH2 acid
- Ald-benzoylamide-PEG3-CH2 acid
- Ald-benzoylamide-PEG-CH2 NHS ester
Uniqueness
Ald-benzoylamide-PEG4-CH2 acid is unique due to its specific PEG chain length, which provides optimal solubility and biocompatibility for various applications . The presence of the benzoyl group and carboxylic acid functional group also allows for versatile chemical modifications and conjugations .
Properties
IUPAC Name |
2-[2-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO8/c20-13-15-1-3-16(4-2-15)18(23)19-5-6-24-7-8-25-9-10-26-11-12-27-14-17(21)22/h1-4,13H,5-12,14H2,(H,19,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXVZWWUWQFKBHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C(=O)NCCOCCOCCOCCOCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.